2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-(Ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and thiazole groups suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the naphtho[2,1-d]thiazole core, which can be synthesized from naphthylamine and a thioamide under cyclization conditions. The ethylsulfonylphenyl group is introduced through a sulfonation reaction followed by an alkylation step.
Cyclization Reaction: Naphthylamine reacts with a thioamide in the presence of a cyclizing agent such as phosphorus pentachloride (PCl5) to form the naphtho[2,1-d]thiazole core.
Sulfonation and Alkylation: The phenyl ring is sulfonated using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H), followed by alkylation with ethyl iodide (C2H5I) to introduce the ethylsulfonyl group.
Coupling Reaction: The final step involves coupling the naphtho[2,1-d]thiazole core with the ethylsulfonylphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: HNO3, Br2, chlorosulfonic acid (ClSO3H)
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: It may be used as a probe to study biological pathways involving sulfonyl and thiazole groups.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could participate in hydrogen bonding or electrostatic interactions, while the thiazole ring might engage in π-π stacking or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
- 2-(4-(Ethylsulfonyl)phenyl)-N-(benzothiazol-2-yl)acetamide
- 2-(4-(Ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]oxazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide stands out due to the specific combination of the naphtho[2,1-d]thiazole core and the ethylsulfonylphenyl group. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-2-28(25,26)16-10-7-14(8-11-16)13-19(24)23-21-22-18-12-9-15-5-3-4-6-17(15)20(18)27-21/h3-12H,2,13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGZEXJWPCQMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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